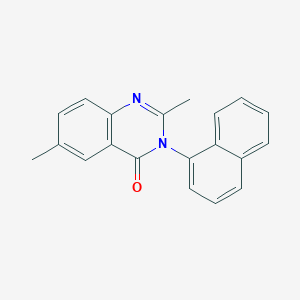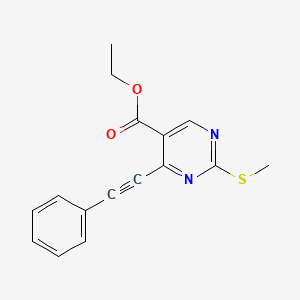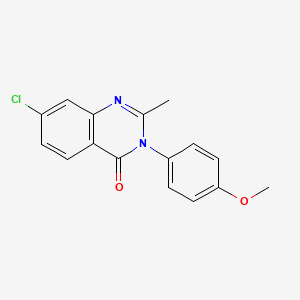![molecular formula C21H14O2 B11830127 2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one CAS No. 920286-89-1](/img/structure/B11830127.png)
2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one is an organic compound that belongs to the class of flavonoids. It is characterized by the presence of a chromen-4-one core structure with a biphenyl group attached at the 3-position. This compound is known for its potential biological activities and has been the subject of various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one typically involves the condensation of 3-bromobiphenyl with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or chromen-4-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Chromen-4-one: The core structure without the biphenyl group.
Flavonoids: A broader class of compounds with similar structural features.
Uniqueness
2-([1,1’-biphenyl]-3-yl)-4H-chromen-4-one is unique due to the presence of both the biphenyl and chromen-4-one moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
920286-89-1 |
|---|---|
分子式 |
C21H14O2 |
分子量 |
298.3 g/mol |
IUPAC名 |
2-(3-phenylphenyl)chromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-21(23-20-12-5-4-11-18(19)20)17-10-6-9-16(13-17)15-7-2-1-3-8-15/h1-14H |
InChIキー |
UOXWDFWVOGUQEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=O)C4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)

![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)
![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)

![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)



![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)

![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)
